molecular formula C13H17IN2O2 B1392882 1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1261365-43-8

1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1392882
CAS No.: 1261365-43-8
M. Wt: 360.19 g/mol
InChI Key: LLWFXBGMCOOQRH-UHFFFAOYSA-N
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Description

1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of halogenated heterocycles This compound is characterized by the presence of an iodine atom, a pyrido[2,3-b][1,4]oxazine ring system, and a dimethylpropanone moiety

Preparation Methods

The synthesis of 1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The iodine atom and the pyrido[2,3-b][1,4]oxazine ring system play crucial roles in its binding affinity and activity. The compound can modulate biochemical pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other halogenated heterocycles and pyrido[2,3-b][1,4]oxazine derivatives. Compared to these compounds, 1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of the dimethylpropanone group.

Properties

IUPAC Name

1-(6-iodo-7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-8-7-9-11(15-10(8)14)18-6-5-16(9)12(17)13(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWFXBGMCOOQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1I)OCCN2C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121245
Record name 1-Propanone, 1-(2,3-dihydro-6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-43-8
Record name 1-Propanone, 1-(2,3-dihydro-6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(2,3-dihydro-6-iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 3
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 4
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one

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